molecular formula C17H11F3N4OS B286680 Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether

Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether

Cat. No.: B286680
M. Wt: 376.4 g/mol
InChI Key: SAORUOXWBSRRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether, also known as MTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is not yet fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound may also exert its anti-inflammatory and anti-oxidant effects by reducing the production of reactive oxygen species and inhibiting the activity of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of pro-inflammatory cytokines. In vivo studies have also shown that this compound can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound is complex and time-consuming, and the compound may not be stable under certain conditions.

Future Directions

There are several future directions for research on Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether. One potential area of investigation is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the synthesis of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science.

Synthesis Methods

The synthesis of Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether involves the reaction of 4-bromoanisole with 2-amino-5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole in the presence of copper powder, followed by the reaction with sodium azide and copper sulfate. The final product is obtained by the reaction of the intermediate compound with 4-ethynylphenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

Methyl 4-{6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer. This compound has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent.

Properties

Molecular Formula

C17H11F3N4OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F3N4OS/c1-25-13-7-5-10(6-8-13)14-21-22-16-24(14)23-15(26-16)11-3-2-4-12(9-11)17(18,19)20/h2-9H,1H3

InChI Key

SAORUOXWBSRRBY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.